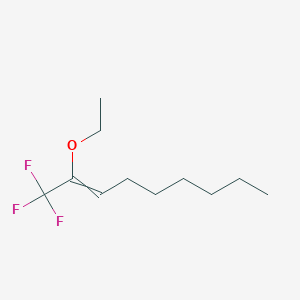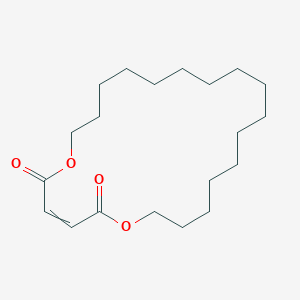
1,6-Dioxacyclodocos-3-ene-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dioxacyclodocos-3-ene-2,5-dione: is an organic compound with a unique structure characterized by a 22-membered ring containing two oxygen atoms and a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dioxacyclodocos-3-ene-2,5-dione typically involves cyclization reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclic structure. The reaction conditions often include:
Temperature: Typically conducted at elevated temperatures to facilitate the cycloaddition.
Solvent: Dichloromethane or toluene are commonly used solvents.
Catalysts: Lewis acids such as aluminum chloride can be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes. The use of continuous flow reactors can improve efficiency and yield. The reaction parameters are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dioxacyclodocos-3-ene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of saturated cyclic compounds.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1,6-Dioxacyclodocos-3-ene-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,6-Dioxacyclodocos-3-ene-2,5-dione involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include:
Enzyme inhibition: By forming covalent bonds with active sites.
Signal transduction: Modulating pathways by interacting with key signaling molecules.
Comparaison Avec Des Composés Similaires
1,6-Dioxacyclodocos-3-ene-2,5-dione can be compared with other cyclic compounds such as:
1,6-Dioxecane-2,5-dione: A smaller ring structure with similar reactivity.
Cyclododecane derivatives: Larger ring structures with different physical properties.
The uniqueness of this compound lies in its 22-membered ring, which provides distinct chemical and physical properties compared to smaller or larger cyclic compounds.
Propriétés
Numéro CAS |
133048-07-4 |
|---|---|
Formule moléculaire |
C20H34O4 |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
1,6-dioxacyclodocos-3-ene-2,5-dione |
InChI |
InChI=1S/C20H34O4/c21-19-15-16-20(22)24-18-14-12-10-8-6-4-2-1-3-5-7-9-11-13-17-23-19/h15-16H,1-14,17-18H2 |
Clé InChI |
BKNVUQVZINXMEE-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCCCCOC(=O)C=CC(=O)OCCCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Hexyloxy)phenyl]prop-2-enal](/img/structure/B14269437.png)

![11-Methyl-7-propyldibenzo[b,h][1,6]naphthyridin-4-ol](/img/structure/B14269453.png)

![[2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14269455.png)
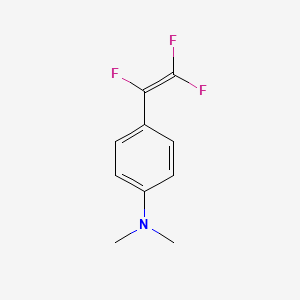
![(E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14269473.png)
![4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-ol](/img/structure/B14269479.png)
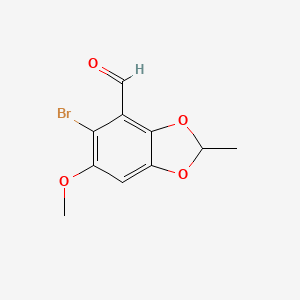
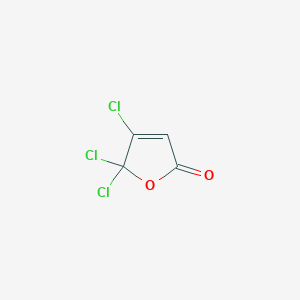

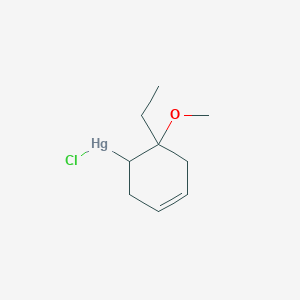
![(4-{Ethyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14269501.png)
